
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide, also known as CPP, is a chemical compound that has been extensively used in scientific research. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor and has been used to study the role of this receptor in various biological processes.
Mecanismo De Acción
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide can modulate the activity of glutamate, which is the primary excitatory neurotransmitter in the central nervous system.
Biochemical and Physiological Effects:
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects. It can modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has also been shown to have anti-inflammatory effects and can modulate the immune response. In addition, N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has been shown to have neuroprotective effects and can protect against oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide is its selectivity for the NMDA receptor, which allows for specific modulation of this receptor. N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide is also relatively stable and can be easily synthesized in the laboratory. However, one of the limitations of N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide is its relatively low potency, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide. One area of research is the development of more potent and selective NMDA receptor antagonists. Another area of research is the investigation of the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, the development of new methods for the delivery of N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide to the brain could enhance its effectiveness in experimental models.
Métodos De Síntesis
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 2-bromo-1-(2-pyrrolidin-1-ylphenyl)ethanone with cyclopropanecarboxylic acid, followed by reduction with sodium borohydride. Another method involves the reaction of 2-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxylic acid with thionyl chloride, followed by reaction with ammonia.
Aplicaciones Científicas De Investigación
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has been extensively used in scientific research to study the role of the NMDA receptor in various biological processes. It has been used to investigate the role of the NMDA receptor in learning and memory, pain perception, and addiction. N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide has also been used to study the neuroprotective effects of NMDA receptor antagonists in various neurological disorders, such as stroke and traumatic brain injury.
Propiedades
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(11-7-8-11)15-12-5-1-2-6-13(12)16-9-3-4-10-16/h1-2,5-6,11H,3-4,7-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZPWJYKLXNYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyrrolidin-1-ylphenyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

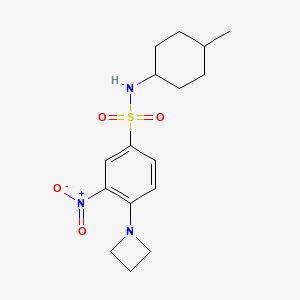
![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)
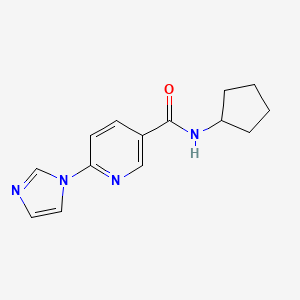
![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
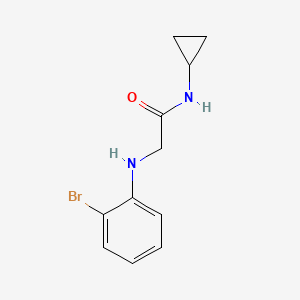
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)
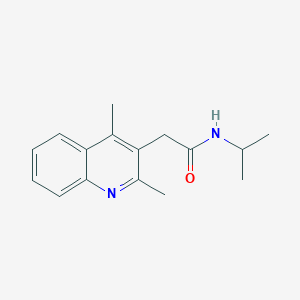

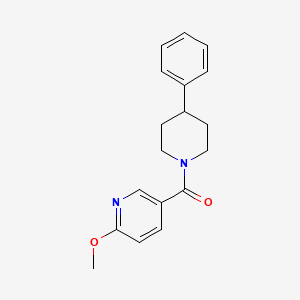

![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)
